molecular formula C17H23N3OS B258426 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

Número de catálogo B258426
Peso molecular: 317.5 g/mol
Clave InChI: QEINNMGCDARSLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is critical for B-cell survival and proliferation. Inhibition of BTK also leads to the disruption of the tumor microenvironment, which can promote the growth and survival of malignant B cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and a long half-life. However, one limitation of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide is its relatively low solubility, which can make formulation and dosing challenging.

Direcciones Futuras

There are several future directions for the development and application of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide. One area of interest is the combination of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its anti-tumor activity and overcome resistance. Another area of interest is the exploration of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in other B-cell malignancies, such as follicular lymphoma (FL) and marginal zone lymphoma (MZL). Finally, the potential use of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, is also an area of active research.

Métodos De Síntesis

The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide involves several steps, including the preparation of the key intermediate 2,4,6-trimethylthieno[2,3-b]pyridine-3-carboxylic acid, which is then coupled with piperidine and N-(tert-butoxycarbonyl)glycine to form the final product. The synthesis of 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been described in detail in several scientific publications.

Aplicaciones Científicas De Investigación

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition to CLL and MCL, 2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide has also shown activity against other B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM).

Propiedades

Nombre del producto

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

Fórmula molecular

C17H23N3OS

Peso molecular

317.5 g/mol

Nombre IUPAC

2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C17H23N3OS/c1-11-9-12(2)18-17-15(11)16(13(3)22-17)19-14(21)10-20-7-5-4-6-8-20/h9H,4-8,10H2,1-3H3,(H,19,21)

Clave InChI

QEINNMGCDARSLY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

SMILES canónico

CC1=CC(=NC2=C1C(=C(S2)C)NC(=O)CN3CCCCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.